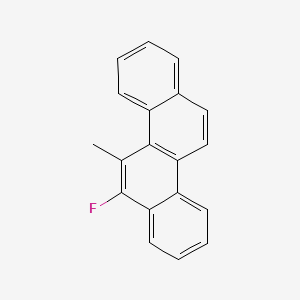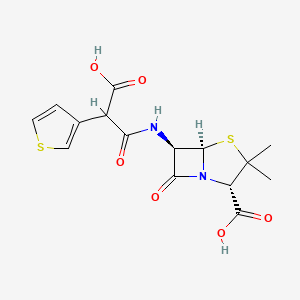
alpha-Carboxy-alpha-3-thienylmethylpenicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is a semisynthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various clinical settings to treat infections caused by these pathogens .
Vorbereitungsmethoden
The synthesis of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves several steps. The primary synthetic route includes the acylation of 6-aminopenicillanic acid with alpha-carboxy-3-thienylacetic acid. The reaction is typically carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods often involve large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thienylmethyl group .
Analyse Chemischer Reaktionen
Alpha-Carboxy-alpha-3-thienylmethylpenicillin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which may alter its antibacterial activity.
Reduction: Reduction reactions can convert the thienylmethyl group to a thiol group, potentially affecting its binding to bacterial enzymes.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Carboxy-alpha-3-thienylmethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Wirkmechanismus
The mechanism of action of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets include PBPs such as PBP2 and PBP3, which are essential for cell wall synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is often compared with other penicillin derivatives such as carbenicillin and ticarcillin. While all three compounds share a similar beta-lactam structure, this compound is unique due to its thienylmethyl group, which enhances its activity against certain gram-negative bacteria . Carbenicillin and ticarcillin, on the other hand, have different side chains that confer varying degrees of activity against different bacterial strains .
Similar Compounds
- Carbenicillin
- Ticarcillin
- Ampicillin
- Amoxicillin
These compounds are used in various clinical settings to treat bacterial infections, but their specific activities and applications may differ based on their chemical structures and the types of bacteria they target .
Eigenschaften
CAS-Nummer |
3973-04-4 |
|---|---|
Molekularformel |
C15H16N2O6S2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7?,8-,9+,12-/m1/s1 |
InChI-Schlüssel |
OHKOGUYZJXTSFX-IRHHVTTKSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


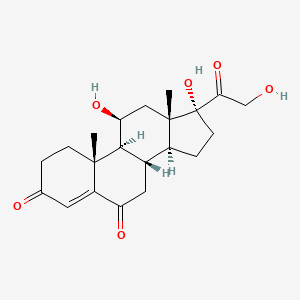

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
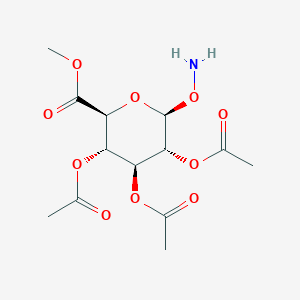
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
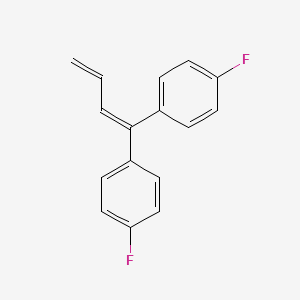
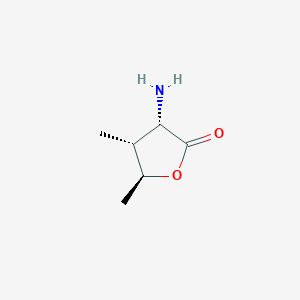
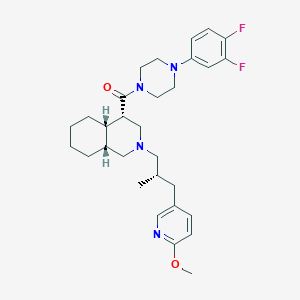
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
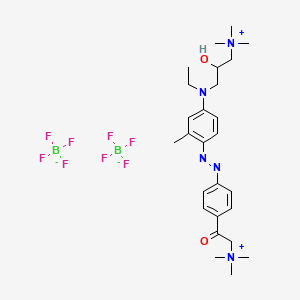
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)


